4-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)benzoic acid is a chemical compound with the molecular formula C20H21NO4 and a molecular weight of 339.39 g/mol . This compound is characterized by the presence of a benzyloxycarbonyl group attached to a piperidine ring, which is further connected to a benzoic acid moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)benzoic acid typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of piperidine with benzyl chloroformate to introduce the benzyloxycarbonyl group. This intermediate is then reacted with 4-hydroxybenzoic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under strong oxidative conditions.
Reduction: The piperidine ring can be reduced to form different derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)benzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The piperidine ring can interact with various receptors or enzymes, influencing their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a benzoic acid moiety.
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Contains a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.
Uniqueness
4-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C20H21NO5 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-(1-phenylmethoxycarbonylpiperidin-4-yl)oxybenzoic acid |
InChI |
InChI=1S/C20H21NO5/c22-19(23)16-6-8-17(9-7-16)26-18-10-12-21(13-11-18)20(24)25-14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,22,23) |
InChI Key |
SEARRNZGNPQSRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.